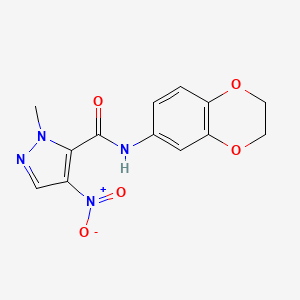
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a synthetic compound that has been widely used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide works by selectively activating the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of a signaling pathway that results in the breakdown of stored fat and the release of fatty acids into the bloodstream.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, and decreased adiposity. Studies have also shown that N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide can improve glucose tolerance, reduce inflammation, and improve cardiovascular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue. However, one limitation is that its effects may vary depending on the species and strain of animal used in the experiment.
Future Directions
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide. One area of interest is its potential use as a therapeutic agent for obesity and diabetes in humans. Additional research is also needed to further elucidate its mechanism of action and to investigate its potential effects on other metabolic pathways. Finally, there is a need for more studies on the long-term safety and efficacy of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenol with isobutyryl chloride to form N-(3-chloro-2-methylphenyl)isobutyramide. This intermediate is then subjected to a series of reactions that involve the use of reagents such as lithium aluminum hydride, sodium borohydride, and acetic anhydride, to produce the final product, N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide has been extensively used in scientific research to investigate its potential therapeutic applications, particularly in the field of obesity and diabetes. Studies have shown that N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide can induce weight loss and improve insulin sensitivity in animal models of obesity and diabetes.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-5-13(3,4)12(16)15-11-8-6-7-10(14)9(11)2/h6-8H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCXBLRHNWCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)

![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)


![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)

![1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5769419.png)